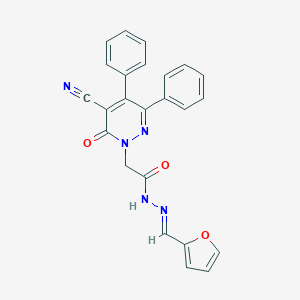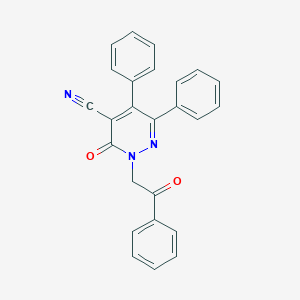
1-cyclohexyl-3-(3,5-dichloroanilino)-3-(2-phenylvinyl)-2,5-pyrrolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-cyclohexyl-3-(3,5-dichloroanilino)-3-(2-phenylvinyl)-2,5-pyrrolidinedione is a complex organic compound that features a pyrrolidine-2,5-dione core
Métodos De Preparación
The synthesis of 1-cyclohexyl-3-(3,5-dichloroanilino)-3-(2-phenylvinyl)-2,5-pyrrolidinedione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrrolidine-2,5-dione core, followed by the introduction of the cyclohexyl, styryl, and 3,5-dichloroanilino groups. Common reagents and conditions used in these reactions include:
Cyclohexylation: Introduction of the cyclohexyl group can be achieved through cyclohexyl bromide in the presence of a base.
Styrylation: The styryl group can be introduced via a Heck reaction using styrene and a palladium catalyst.
Anilino Substitution: The 3,5-dichloroanilino group can be introduced through a nucleophilic substitution reaction using 3,5-dichloroaniline.
Análisis De Reacciones Químicas
1-cyclohexyl-3-(3,5-dichloroanilino)-3-(2-phenylvinyl)-2,5-pyrrolidinedione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation with palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the anilino group, especially with halogenated reagents.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications due to its bioactive properties.
Industry: It can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-cyclohexyl-3-(3,5-dichloroanilino)-3-(2-phenylvinyl)-2,5-pyrrolidinedione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
1-cyclohexyl-3-(3,5-dichloroanilino)-3-(2-phenylvinyl)-2,5-pyrrolidinedione can be compared with other pyrrolidine-2,5-dione derivatives, such as:
- 1-Cyclohexyl-3-styryl-3-(4-acetylanilino)pyrrolidine-2,5-dione
- 3-Chloro-1-aryl pyrrolidine-2,5-diones
These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties
Propiedades
Fórmula molecular |
C24H24Cl2N2O2 |
|---|---|
Peso molecular |
443.4 g/mol |
Nombre IUPAC |
1-cyclohexyl-3-(3,5-dichloroanilino)-3-[(E)-2-phenylethenyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C24H24Cl2N2O2/c25-18-13-19(26)15-20(14-18)27-24(12-11-17-7-3-1-4-8-17)16-22(29)28(23(24)30)21-9-5-2-6-10-21/h1,3-4,7-8,11-15,21,27H,2,5-6,9-10,16H2/b12-11+ |
Clave InChI |
UCVYTLPMIOHMQG-VAWYXSNFSA-N |
SMILES |
C1CCC(CC1)N2C(=O)CC(C2=O)(C=CC3=CC=CC=C3)NC4=CC(=CC(=C4)Cl)Cl |
SMILES isomérico |
C1CCC(CC1)N2C(=O)CC(C2=O)(/C=C/C3=CC=CC=C3)NC4=CC(=CC(=C4)Cl)Cl |
SMILES canónico |
C1CCC(CC1)N2C(=O)CC(C2=O)(C=CC3=CC=CC=C3)NC4=CC(=CC(=C4)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Allyl-11-oxo-5,7,8,9,10,11-hexahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B293010.png)
![13-methyl-6-(4-methylpiperazin-1-yl)-11-phenyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B293011.png)
![N'-{[4-(4-chlorophenyl)-1-phenyl-1H-pyrazol-3-yl]methylene}isonicotinohydrazide](/img/structure/B293013.png)
![3-phenyl-5-thia-2,7,8,16-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),3,6,8,10,12,14-heptaene](/img/structure/B293015.png)
![1-(10-Amino-6-methyl-4-phenyl-8-thiophen-2-yl-12-oxa-2,4,5-triazatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7,10-pentaen-11-yl)ethanone](/img/structure/B293016.png)
![11-ethyl-14-[(4-fluorophenyl)methyl]-15-methyl-8,18-dioxa-14,16-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,12(17),15-hexaene-9,13-dione](/img/structure/B293021.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(4-methyl-1-phenyl-1H-pyrazol-3-yl)methylene]acetohydrazide](/img/structure/B293023.png)
![N'-{[4-(4-chlorophenyl)-1-phenyl-1H-pyrazol-3-yl]methylene}-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B293024.png)
![N'-{[4-(4-chlorophenyl)-1-phenyl-1H-pyrazol-3-yl]methylene}-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B293025.png)
![N'-[(1,4-diphenyl-1H-pyrazol-3-yl)methylene]-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B293026.png)
![Ethyl 6-[(4-fluorobenzyl)sulfanyl]-4-oxo-1,3-diphenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B293027.png)
![6-Acetyl-4-oxo-1,3-diphenyl-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-5-yl 3-nitrobenzoate](/img/structure/B293028.png)


